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molecular formula C19H20N2O3 B427477 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 129354-36-5

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B427477
M. Wt: 324.4g/mol
InChI Key: HPFBLDVLKFCLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800657B2

Procedure details

A stirred solution of p-anisaldehyde (1.74 mL, 14.3 mmol) and malononitrile (0.90 mL, 14.28 mmol) in 75 mL of 95% EtOH at RT was treated with a few drops of piperidine and after about 5 min, a yellow precipitate was formed and the mixture was stirred for another 10 min after which 5,5-dimethylcyclohexan-1,3-dione (2.00 g, 14.3 mmol) was added as a solid in one portion. The stirred suspension became a solution after about 5 min. After about 2 h a white precipitate was formed and TLC analysis showed complete reaction. The precipitate was filtered and washed with cold 95% EtOH then dried under vacuum, resulting in 3.71 g (81%) of the title compound as a white solid, mp 197-200° C. 1H NMR (DMSO-d6): 7.04 (d, 2H), 6.96 (bs, 2H), 6.83 (d, 2H), 4.11 (s, 1H), 3.71 (s, 3H), 2.49 (m, 2H), 2.15 (m, 2H), 1.03 (s, 3H), 0.94 (s, 3H).
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:11](#[N:15])[CH2:12][C:13]#[N:14].[CH3:16][C:17]1([CH3:25])[CH2:22][C:21](=[O:23])[CH2:20][C:19](=[O:24])[CH2:18]1>CCO.N1CCCCC1>[NH2:14][C:13]1[O:24][C:19]2[CH2:18][C:17]([CH3:25])([CH3:16])[CH2:22][C:21](=[O:23])[C:20]=2[CH:1]([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)[C:12]=1[C:11]#[N:15]

Inputs

Step One
Name
Quantity
1.74 mL
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a yellow precipitate was formed
ADDITION
Type
ADDITION
Details
was added as a solid in one portion
CUSTOM
Type
CUSTOM
Details
after about 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
After about 2 h a white precipitate was formed
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with cold 95% EtOH
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1OC2=C(C(C1C#N)C1=CC=C(C=C1)OC)C(CC(C2)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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